p-Anisic acid-13C6

説明

The exact mass of the compound 4-Methoxybenzoic acid-[13C6] is 158.06747313 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

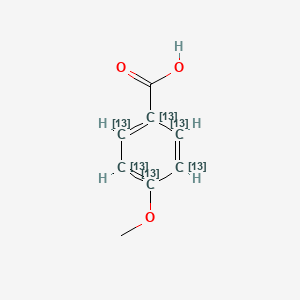

IUPAC Name |

4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,7+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-WBJZHHNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745853 |

Source

|

| Record name | 4-Methoxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-97-3 |

Source

|

| Record name | 4-Methoxybenzoic-1,2,3,4,5,6-13C6 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173022-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Anisic Acid-13C6 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of p-Anisic acid-13C6 in the research sphere. The stable isotope-labeled version of p-Anisic acid, a naturally occurring antiseptic compound, serves as a powerful tool in analytical and metabolic studies. Its primary roles are as an internal standard for precise quantification in mass spectrometry-based analyses and as a metabolic tracer to elucidate biochemical pathways.

Core Applications of this compound

This compound, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, is chemically identical to its unlabeled counterpart but possesses a distinct mass. This property makes it an invaluable asset in two major research domains:

-

Internal Standard in Quantitative Analysis: In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), this compound is used as an internal standard.[1] It is added in a known amount to samples to correct for variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of the unlabeled p-Anisic acid or similar analytes.

-

Metabolic Tracer: The ¹³C label allows researchers to track the metabolic fate of p-Anisic acid within a biological system.[1] By introducing this compound, scientists can follow its absorption, distribution, metabolism, and excretion (ADME), providing insights into the biotransformation pathways of aromatic carboxylic acids and xenobiotics.

This compound as an Internal Standard

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry. They co-elute with the analyte of interest and exhibit identical ionization efficiency, thus effectively compensating for matrix effects and variations during sample processing.

Experimental Workflow: Quantitative Analysis using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of an analyte using a ¹³C-labeled internal standard.

Representative Quantitative Data

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and instrument response over a defined range. |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 15% | The coefficient of variation for measurements made within the same day. |

| Inter-day Precision (%CV) | < 15% | The coefficient of variation for measurements made on different days. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |

| Matrix Effect (%) | 80 - 120% | The effect of co-eluting substances from the sample matrix on the ionization of the analyte. |

Detailed Experimental Protocol: Quantification of an Aromatic Acid

This protocol provides a representative method for the quantification of an aromatic carboxylic acid in a biological matrix using a ¹³C-labeled internal standard.

1. Materials and Reagents:

-

Biological matrix (e.g., human plasma)

-

Analyte of interest (e.g., p-Anisic acid)

-

Internal Standard (e.g., this compound)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in 50% ACN).

-

Vortex for 30 seconds.

-

Add 400 µL of acidified ACN (0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for SPE cleanup or direct injection.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of the analyte in the samples from the calibration curve.

This compound as a Metabolic Tracer

When introduced into a biological system, this compound can be metabolized, and the ¹³C label will be incorporated into its metabolites. By analyzing the mass shifts in the resulting products, researchers can trace the metabolic pathways. This is particularly useful for studying the metabolism of xenobiotics and understanding how the body processes foreign compounds.

Potential Metabolic Pathway of p-Anisic Acid

The following diagram illustrates a hypothetical metabolic pathway for p-Anisic acid, which could be traced using this compound. The primary metabolic routes for such compounds often involve O-demethylation followed by conjugation reactions.

Representative Metabolic Tracer Data

The table below presents hypothetical data from a cell culture experiment where cells were incubated with this compound. The data shows the percentage of the labeled compound and its potential metabolites detected after a specific incubation period.

| Compound | Isotopic Label | % of Total Detected Labeled Species |

| p-Anisic acid | ¹³C₆ | 65% |

| 4-Hydroxybenzoic acid | ¹³C₆ | 25% |

| 4-Hydroxybenzoic acid glucuronide | ¹³C₆ | 8% |

| 4-Hydroxybenzoic acid sulfate | ¹³C₆ | 2% |

Detailed Experimental Protocol: In Vitro Metabolic Study

This protocol outlines a general procedure for investigating the metabolism of a ¹³C-labeled compound in a cell culture system, such as primary hepatocytes.

1. Materials and Reagents:

-

Hepatocyte cell culture

-

Culture medium (e.g., Williams' Medium E)

-

This compound

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

2. Cell Culture and Dosing:

-

Plate hepatocytes in collagen-coated plates and allow them to attach overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the culture medium to the final desired concentration (e.g., 10 µM).

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

3. Sample Collection and Extraction:

-

At the end of the incubation, collect the cell culture medium.

-

To 100 µL of the medium, add 300 µL of ice-cold methanol to precipitate proteins and quench metabolism.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol for LC-MS analysis.

4. LC-MS Analysis for Metabolite Identification:

-

LC System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

LC Conditions: Similar to the quantitative analysis protocol, but with a gradient optimized for separating potential metabolites.

-

MS Analysis: Perform full-scan MS to detect potential metabolites with the expected mass shift due to the ¹³C₆ label. Follow up with tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

5. Data Analysis:

-

Extract ion chromatograms for the parent compound (this compound) and its expected metabolites based on their predicted exact masses.

-

Compare the retention times and fragmentation patterns with authentic standards if available.

-

Calculate the relative abundance of each metabolite to estimate the extent of metabolism.

Conclusion

This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its application as an internal standard ensures the accuracy and reliability of quantitative data in analytical chemistry. As a metabolic tracer, it provides a means to investigate the complex biotransformation pathways of aromatic compounds, contributing to a deeper understanding of drug metabolism and xenobiotic disposition. The methodologies and data presented in this guide, while based on analogous compounds in some instances due to the limited specific published data for this compound, provide a solid foundation for designing and executing robust scientific studies.

References

Technical Guide: Physical and Experimental Properties of 13C6-Labeled p-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 13C6-labeled p-Anisic acid, a stable isotope-labeled compound crucial for a variety of research applications. This document details its physical characteristics, experimental protocols for property determination, and its application in quantitative analysis workflows.

Core Physical Properties

13C6-labeled p-Anisic acid is a derivative of p-Anisic acid where the six carbon atoms in the benzene ring have been replaced with the stable isotope carbon-13. This isotopic labeling makes it an ideal internal standard or tracer for quantitative studies using mass spectrometry and NMR.[1] While specific experimental data for the labeled compound is not widely published, its physical properties are expected to be nearly identical to its unlabeled counterpart.

Table 1: Physical Properties of p-Anisic Acid and 13C6-labeled p-Anisic Acid

| Property | Unlabeled p-Anisic Acid | 13C6-labeled p-Anisic Acid |

| Molecular Formula | C₈H₈O₃[2] | C₂¹³C₆H₈O₃[3] |

| Molecular Weight | 152.15 g/mol [2] | 158.10 g/mol [3] |

| Melting Point | 182-185 °C[4] | Expected to be very similar to unlabeled p-Anisic acid. |

| Boiling Point | 275-280 °C[2] | Expected to be very similar to unlabeled p-Anisic acid. |

| Appearance | White crystalline solid[5][6] | White crystalline solid. |

| Solubility in Water | Sparingly soluble (1 part in 2500 parts water)[2][5] | Expected to be very similar to unlabeled p-Anisic acid. |

| Solubility in Organic Solvents | Highly soluble in alcohols, ether, and ethyl acetate.[5] | Expected to be highly soluble in alcohols, ether, and ethyl acetate. |

| CAS Number | 100-09-4[2] | 1173022-97-3[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline 13C6-labeled p-Anisic acid is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For high accuracy, a slow heating rate (1-2 °C per minute) is used near the expected melting point.

Solubility Determination

Solubility is a key parameter influencing a compound's behavior in various applications, including drug formulation and biological assays.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of 13C6-labeled p-Anisic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved 13C6-labeled p-Anisic acid in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.

Application in Quantitative Analysis: LC-MS Workflow

13C6-labeled p-Anisic acid is frequently utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of unlabeled p-Anisic acid in complex biological matrices.[1] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

Below is a generalized workflow for a typical quantitative LC-MS analysis using a stable isotope-labeled internal standard.

Caption: Generalized workflow for quantitative analysis using LC-MS with a stable isotope-labeled internal standard.

This workflow illustrates the key stages from sample preparation through to data analysis, highlighting the critical role of the 13C6-labeled internal standard in achieving accurate and reliable quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. p-Anisic Acid [drugfuture.com]

- 3. immunomart.com [immunomart.com]

- 4. Melting point standard 182-184°C analytical standard 100-09-4 [sigmaaldrich.com]

- 5. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Anisic acid - Melting point 183.5 ºC | LGC Standards [lgcstandards.com]

p-Anisic Acid-13C6: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of p-Anisic acid-13C6, a stable isotope-labeled form of p-Anisic acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activities, and applications, with a focus on its use as an internal standard for quantitative analysis. Detailed experimental protocols, quantitative data summaries, and diagrams of relevant biological pathways and experimental workflows are provided to facilitate its practical application in a laboratory setting.

Introduction

p-Anisic acid (4-methoxybenzoic acid) is a naturally occurring compound found in anise and other plants, known for its antiseptic, antimicrobial, and anti-inflammatory properties.[1][2] Its stable isotope-labeled counterpart, this compound, serves as an invaluable tool in analytical and research applications, particularly as a tracer and an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled p-Anisic acid in complex biological matrices.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1173022-97-3 | --INVALID-LINK-- |

| Molecular Formula | C₂¹³C₆H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 158.10 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Solubility | Insoluble in water; highly soluble in alcohols, ether, and ethyl acetate | --INVALID-LINK-- |

Biological Activities and Mechanisms of Action

p-Anisic acid exhibits a range of biological activities. While research on the biological effects of this compound itself is limited, the biological activities of the unlabeled compound are well-documented and are summarized below. This compound is primarily used to trace and quantify these activities.

Antimicrobial Activity

p-Anisic acid is effective against various bacteria, yeasts, and molds, making it a useful preservative in cosmetics and personal care products.[5][6] Its mechanism of action involves penetrating the microbial cell membrane, leading to a decrease in the intracellular pH, which ultimately results in cell death.[6]

Tyrosinase Inhibition

p-Anisic acid acts as a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[4][7] This inhibitory action makes it a compound of interest for applications in treating hyperpigmentation.[8]

Anti-inflammatory and Antihemorrhagic Activity

The compound has demonstrated anti-inflammatory properties. It is suggested to inhibit the arachidonic acid receptor signaling pathway, which is involved in inflammation.[9] Additionally, it exhibits antihemorrhagic effects by inhibiting platelet aggregation and the coagulation pathway.[9]

Antidiabetic Properties

Studies have shown that p-Anisic acid can modulate insulin secretion and calcium mobilization in pancreatic cells, suggesting potential antidiabetic activity.[9] Conjugates of p-Anisic acid with lysophosphatidylcholine have been shown to induce glucose-stimulated insulin secretion (GSIS).[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of p-Anisic acid.

Table 1: Inhibitory Concentrations of p-Anisic Acid

| Activity | Metric | Value | Reference |

| Tyrosinase Inhibition | IC₅₀ | 0.60 mM | [7] |

| Tyrosinase Inhibition | Kᵢ | 0.603 mM | [7] |

Table 2: Effective Concentrations of p-Anisic Acid in Biological Models

| Activity | Model | Effective Concentration | Reference |

| Anxiolytic Effects | Mice (oral, single dose) | 10-30 mg/kg | --INVALID-LINK-- |

| Antidiabetic Effects | STZ-HFD induced T2DM rats (oral, daily) | 25-100 mg/kg | --INVALID-LINK-- |

Experimental Protocols

Protocol for Tyrosinase Inhibition Assay

This protocol is adapted from studies on the tyrosinase inhibitory activity of p-Anisic acid.[4][7][8][11]

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

p-Anisic acid

-

Phosphate buffer (0.25 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of p-Anisic acid in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the p-Anisic acid solution. For the control, add 20 µL of DMSO.

-

Add 50 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

To initiate the reaction, add 30 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction (slope) for each concentration.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100

-

The IC₅₀ value can be determined by plotting the percent inhibition against the concentration of p-Anisic acid.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of p-Anisic acid against a target microorganism.[12][13][14]

Materials:

-

p-Anisic acid

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Target microorganism culture

-

96-well microplate

-

Sterile saline or broth

-

0.5 McFarland standard

-

Incubator

Procedure:

-

Prepare a stock solution of p-Anisic acid in a suitable solvent.

-

Perform serial two-fold dilutions of the p-Anisic acid stock solution in the broth medium in a 96-well plate.

-

Prepare an inoculum of the target microorganism by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microplate with the diluted bacterial suspension. Include a positive control (microorganism with no p-Anisic acid) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

-

The MIC is determined as the lowest concentration of p-Anisic acid that shows no visible growth.

Signaling Pathways and Experimental Workflows

Proposed Interaction with the Arachidonic Acid Pathway

p-Anisic acid's anti-inflammatory effects are suggested to be mediated through the inhibition of the arachidonic acid pathway.[9] This pathway is crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2][15]

Caption: Proposed inhibition of the arachidonic acid pathway by p-Anisic acid.

Involvement in Insulin Secretion Signaling

p-Anisic acid and its derivatives have been shown to modulate glucose-stimulated insulin secretion (GSIS).[9][10] The insulin signaling pathway is a complex cascade that ultimately leads to glucose uptake by cells.

Caption: Simplified insulin signaling pathway and the potential modulatory role of p-Anisic acid.

Workflow for Quantification using this compound as an Internal Standard

This compound is an ideal internal standard for the accurate quantification of p-Anisic acid in biological samples using LC-MS/MS.[3][4]

Caption: Workflow for quantification of p-Anisic acid using this compound as an internal standard.

Conclusion

This compound is a critical tool for researchers studying the pharmacokinetics, metabolism, and biological activities of p-Anisic acid. Its use as an internal standard ensures high accuracy and precision in quantitative analytical methods. This guide provides essential information and protocols to support the effective application of this compound in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandin synthetase inhibitors. Drugs which affect arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Anisic Acid - How to work with this easy to use natural multifunctional [cosphatec.com]

- 7. Tyrosinase inhibition kinetics of anisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. researchgate.net [researchgate.net]

- 10. Lysophosphatidylcholine Containing Anisic Acid Is Able to Stimulate Insulin Secretion Targeting G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. benchchem.com [benchchem.com]

- 13. apec.org [apec.org]

- 14. Chemical Constituents, Antioxidant Potential, and Antimicrobial Efficacy of Pimpinella anisum Extracts against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of arachidonic acid metabolism and its implication on cell proliferation and tumour-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Anisic Acid-13C6: A Technical Guide to Isotopic Enrichment and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and stability of p-Anisic acid-13C6. This isotopically labeled compound serves as a critical internal standard and tracer in pharmacokinetic and metabolic studies. Understanding its synthesis, purity, and stability is paramount for generating accurate and reproducible experimental results.

Introduction to this compound

This compound is a stable isotope-labeled derivative of p-Anisic acid (4-methoxybenzoic acid), where the six carbon atoms of the benzene ring have been replaced with the carbon-13 (¹³C) isotope.[1] This labeling results in a mass shift of +6 Da compared to the unlabeled analogue, enabling its use in isotope dilution mass spectrometry for precise quantification.[2] p-Anisic acid itself is a naturally occurring compound found in anise and possesses antiseptic properties.[3][4] The labeled form is primarily utilized as an internal standard in quantitative analyses using techniques such as GC-MS and LC-MS.[2]

Isotopic Enrichment and Chemical Purity

The utility of this compound as an internal standard is directly dependent on its isotopic enrichment and chemical purity. High isotopic enrichment minimizes interference from naturally occurring isotopes, while high chemical purity ensures that the analytical signal is not confounded by impurities.[5]

Table 1: Typical Specifications for this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry (MS), NMR Spectroscopy |

Note: Specifications may vary by supplier. Researchers should always refer to the Certificate of Analysis provided with the specific lot of material.

Synthesis of this compound

While the precise, proprietary synthesis methods for commercially available this compound are not typically disclosed, a general synthetic pathway can be conceptualized based on established methods for ¹³C-labeling of aromatic rings. One plausible approach involves the use of a ¹³C₆-labeled benzene precursor.

Stability and Storage

The stability of this compound is crucial for its use as a reliable analytical standard. Like its unlabeled counterpart, the primary concerns for stability are chemical degradation and potential (though unlikely for ¹³C) isotopic exchange.

Recommended Storage Conditions: For long-term storage, it is recommended to store this compound as a solid at -20°C. Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at -20°C or -80°C in a suitable aprotic solvent.

Table 2: Factors Affecting Stability of this compound

| Factor | Potential Effect | Mitigation Strategy |

| Temperature | Increased temperature can accelerate chemical degradation. | Store at recommended low temperatures (-20°C). |

| Light | Exposure to UV light can induce photochemical degradation. | Store in amber vials or protect from light. |

| pH | Extreme pH conditions in solution can lead to hydrolysis or other reactions. | Maintain solutions at a neutral pH if possible. |

| Oxidizing Agents | Can lead to degradation of the molecule. | Avoid contact with strong oxidizing agents. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the isotopic enrichment and stability of this compound.

Protocol for Isotopic Enrichment and Chemical Purity Assessment

Objective: To determine the isotopic enrichment and chemical purity of a sample of this compound.

Methods:

-

High-Performance Liquid Chromatography (HPLC) for Chemical Purity:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV absorbance at 254 nm.

-

Procedure: A known concentration of this compound is dissolved in a suitable solvent and injected into the HPLC. The peak area of the parent compound is compared to the total area of all peaks to determine chemical purity.

-

-

Mass Spectrometry (MS) for Isotopic Enrichment:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray ionization (ESI) in negative mode is typically suitable.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The relative intensities of the ion corresponding to this compound (m/z ~157 for [M-H]⁻) and any ions corresponding to incompletely labeled species are measured to calculate the isotopic enrichment.

-

Protocol for Stability Testing

Objective: To evaluate the stability of this compound under various stress conditions.

Methods:

-

Sample Preparation: Prepare multiple aliquots of this compound in both solid form and dissolved in a relevant solvent.

-

Stress Conditions: Expose the aliquots to a range of conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to UV light. A control group should be stored under ideal conditions (-20°C, protected from light).

-

Time Points: Analyze samples at predetermined time points (e.g., 0, 1, 3, 6 months).

-

Analysis: At each time point, analyze the samples for chemical purity using a stability-indicating HPLC method that can separate the parent compound from potential degradation products.

-

Data Evaluation: Compare the purity of the stressed samples to the control samples to determine the rate of degradation under each condition.

Conclusion

This compound is an essential tool for quantitative bioanalysis in drug development and metabolic research. Its reliability hinges on a thorough understanding and verification of its isotopic enrichment and stability. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their analytical standards, leading to high-quality, reproducible data. For all applications, it is imperative to consult the supplier's Certificate of Analysis for lot-specific data on purity and enrichment.

References

p-Anisic acid-13C6 material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of p-Anisic acid-13C6

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 1173022-97-3) was located. This guide is based on the comprehensive safety data available for its unlabeled counterpart, p-Anisic acid (CAS No. 100-09-4). The toxicological and chemical properties are expected to be nearly identical, as carbon-13 labeling does not significantly alter the chemical reactivity of the molecule. This document is intended for researchers, scientists, and professionals in drug development and should be used as a reference for safe handling.

Chemical Identification and Physical Properties

This compound is the isotopically labeled form of p-Anisic acid, where the six carbon atoms of the benzene ring have been replaced with Carbon-13. It is a white crystalline solid.[1][2]

Table 1: Physical and Chemical Properties of p-Anisic Acid

| Property | Value |

| Molecular Formula | C₂¹³C₆H₈O₃[3] |

| Molecular Weight | 158.10 g/mol [3] |

| Appearance | White to off-white crystalline powder[1][4] |

| Odor | Slight characteristic odor[4] |

| Melting Point | 182-185 °C[1][5] |

| Boiling Point | 275-280 °C[2][6] |

| Density | 1.385 g/cm³[1][2] |

| Solubility | Slightly soluble in water; freely soluble in ethanol and ether.[1][4] |

| Flash Point | 115.5 ± 13.3 °C[5] |

| Vapor Pressure | 0.001 Pa at 25°C[1] |

| pKa | 4.47[2] |

Hazard Identification and GHS Classification

p-Anisic acid is classified as harmful if swallowed and causes skin and eye irritation.[7][8] It may also cause respiratory irritation.[8][9]

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][8] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[8] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[8][9] |

GHS Label Elements:

Toxicological Information

The toxicological properties of p-Anisic acid have not been exhaustively investigated.[7] The available acute toxicity data is presented below.

Table 3: Acute Toxicity Data

| Type of Test | Route of Exposure | Species Observed | Dose/Duration | Toxic Effects |

| LD50 | Subcutaneous | Rodent - mouse | 400 mg/kg | Details of toxic effects not reported other than lethal dose value.[5] |

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[7]

-

ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[7]

-

NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[7]

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.[7]

Experimental Protocols: Safety and Handling

First-Aid Measures

-

General Advice: Consult a physician and show them this safety data sheet.[7]

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[7]

-

Skin Contact: Wash off with soap and plenty of water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[4] Dust can be explosive when mixed with air.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent product from entering drains.[7]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[10] Provide appropriate exhaust ventilation at places where dust is formed.[10]

-

Storage: Store in a cool, dry, well-ventilated place.[4] Keep the container tightly closed and store away from strong oxidizing agents.[4][5]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4][5]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide and carbon dioxide.[4]

Ecological Information

-

Ecotoxicity: No data available.[4] It is advised not to empty into drains.[6]

-

Persistence and Degradability: No data available.[4]

-

Bioaccumulation: No data available.[4]

This guide provides a comprehensive overview of the safety data for p-Anisic acid, which serves as a surrogate for this compound. Researchers and all personnel handling this compound should always refer to the most current and specific safety data sheet available from their supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. P-ANISIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 3. immunomart.com [immunomart.com]

- 4. Safety Data Sheet (SDS) - p-Anisic Acid - LISKON [liskonchem.com]

- 5. p-Anisic acid | CAS#:100-09-4 | Chemsrc [chemsrc.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. gustavus.edu [gustavus.edu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Commercial Synthesis and Availability of p-Anisic Acid-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial synthesis and availability of p-Anisic acid-13C6, a stable isotope-labeled compound crucial for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document details the most probable synthetic routes employed for its commercial production, presents available quantitative data, and outlines experimental protocols.

Commercial Availability

This compound is commercially available from several specialized chemical suppliers that focus on isotopically labeled compounds for research purposes. The availability and product specifications can vary between suppliers. Researchers are advised to contact these vendors directly for the most current information on stock, pricing, and detailed certificates of analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| MedChemExpress | This compound | 1173022-97-3 | C2 ¹³C6H8O3 | 158.10 | >99% (Chemical) | Not specified |

| Nordic Biosite | This compound | 1173022-97-3 | C2 ¹³C6H8O3 | 158.10 | Not specified | Not specified |

| Immunomart | This compound | 1173022-97-3 | C2 ¹³C6H8O3 | 158.10 | Not specified | Not specified |

| BLD Pharm | This compound | 1173022-97-3 | C2 ¹³C6H8O3 | 158.10 | Not specified | Not specified |

Synthetic Routes

While the precise, proprietary methods used by commercial suppliers are not publicly disclosed, the synthesis of this compound is likely achieved through established and scalable chemical reactions, starting from commercially available ¹³C-labeled precursors. The two most plausible synthetic pathways are the Kolbe-Schmitt reaction and a Grignard reaction-based approach.

Kolbe-Schmitt Reaction Pathway

This classic carboxylation reaction is a strong candidate for the commercial synthesis of this compound, starting from readily available Phenol-¹³C6. The use of potassium hydroxide as the base is known to favor the formation of the para-isomer, which is the desired product.

Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.

-

Phenoxide Formation: In a dry, high-pressure reactor, Phenol-¹³C6 is dissolved in a suitable anhydrous solvent (e.g., toluene). An equimolar amount of potassium hydroxide is added, and the mixture is heated under reflux with azeotropic removal of water to form potassium phenoxide-¹³C6.

-

Carboxylation: The reactor is pressurized with ¹³CO₂ (if the carboxyl group is also to be labeled, though for p-Anisic acid-¹³C6, the label is on the ring) or unlabeled CO₂ to high pressure (e.g., 100 atm) and heated to a high temperature (e.g., 150-200 °C) for several hours.[1]

-

Workup and Isolation of 4-Hydroxybenzoic acid-¹³C6: After cooling and depressurization, the reaction mixture is dissolved in water. Acidification with a strong acid (e.g., HCl) precipitates the 4-hydroxybenzoic acid-¹³C6, which is then collected by filtration, washed with cold water, and dried.

-

Methylation: The dried 4-hydroxybenzoic acid-¹³C6 is dissolved in a suitable solvent (e.g., acetone or methanol) with a base (e.g., potassium carbonate). A methylating agent, such as dimethyl sulfate or methyl iodide, is added, and the reaction is heated under reflux until completion.

-

Hydrolysis and Purification: The resulting methyl ester is hydrolyzed to p-Anisic acid-¹³C6 using acidic or basic conditions. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical purity.

| Parameter | Value |

| Starting Material | Phenol-¹³C6 (>98% isotopic enrichment) |

| Key Reagents | Potassium hydroxide, Carbon dioxide, Dimethyl sulfate |

| Typical Yield | 60-80% (overall) |

| Isotopic Enrichment | >98% (maintained from starting material) |

Grignard Reaction Pathway

An alternative and highly versatile route involves the formation of a Grignard reagent from a ¹³C6-labeled aryl halide, followed by carboxylation with ¹³CO₂. This method allows for the introduction of the carboxyl group's carbon as a ¹³C isotope if desired. For the synthesis of p-Anisic acid-¹³C6, the starting material would be 4-bromoanisole-¹³C6.

References

The Solubility Profile of p-Anisic Acid-13C6 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of p-Anisic acid-13C6, a stable isotope-labeled compound integral to various research applications, including its use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS. Given that the isotopic label does not significantly alter the physicochemical properties, the solubility data of the unlabeled p-Anisic acid (also known as 4-methoxybenzoic acid) is presented as a reliable surrogate.

Quantitative Solubility Data

The solubility of p-Anisic acid is a critical parameter for its application in experimental assays and formulation development. The following table summarizes the mole fraction solubility of p-Anisic acid in a range of common laboratory solvents at various temperatures. This data is derived from a comprehensive study on the thermodynamic properties of 4-methoxybenzoic acid.

| Solvent | Temperature (K) | Mole Fraction (10^2 * x1) |

| Water | 283.15 | 0.038 |

| 288.15 | 0.043 | |

| 293.15 | 0.047 | |

| 298.15 | 0.051 | |

| 303.15 | 0.056 | |

| 308.15 | 0.062 | |

| 313.15 | 0.068 | |

| 318.15 | 0.075 | |

| 323.15 | 0.083 | |

| 328.15 | 0.091 | |

| Methanol | 283.15 | 4.101 |

| 288.15 | 4.773 | |

| 293.15 | 5.142 | |

| 298.15 | 5.531 | |

| 303.15 | 5.952 | |

| 308.15 | 6.401 | |

| 313.15 | 6.879 | |

| 318.15 | 7.391 | |

| 323.15 | 7.938 | |

| 328.15 | 8.524 | |

| Ethanol | 283.15 | 2.291 |

| 288.15 | 2.653 | |

| 293.15 | 2.857 | |

| 298.15 | 3.078 | |

| 303.15 | 3.315 | |

| 308.15 | 3.571 | |

| 313.15 | 3.846 | |

| 318.15 | 4.143 | |

| 323.15 | 4.464 | |

| 328.15 | 4.809 | |

| Acetone | 283.15 | 33.341 |

| 288.15 | 38.742 | |

| 293.15 | 41.773 | |

| 298.15 | 45.012 | |

| 303.15 | 48.471 | |

| 308.15 | 52.164 | |

| 313.15 | 56.101 | |

| 318.15 | 60.301 | |

| 323.15 | 64.778 | |

| 328.15 | 69.548 | |

| Ethyl Acetate | 283.15 | 26.721 |

| 288.15 | 31.052 | |

| 293.15 | 33.478 | |

| 298.15 | 36.088 | |

| 303.15 | 38.891 | |

| 308.15 | 41.899 | |

| 313.15 | 45.124 | |

| 318.15 | 48.579 | |

| 323.15 | 52.279 | |

| 328.15 | 56.241 | |

| Acetonitrile | 283.15 | 35.691 |

| 288.15 | 41.472 | |

| 293.15 | 44.703 | |

| 298.15 | 48.201 | |

| 303.15 | 51.979 | |

| 308.15 | 56.051 | |

| 313.15 | 60.434 | |

| 318.15 | 65.149 | |

| 323.15 | 70.215 | |

| 328.15 | 75.655 | |

| Dichloromethane | 283.15 | 27.411 |

| 288.15 | 31.852 | |

| 293.15 | 34.338 | |

| 298.15 | 37.019 | |

| 303.15 | 39.904 | |

| 308.15 | 43.003 | |

| 313.15 | 46.331 | |

| 318.15 | 49.901 | |

| 323.15 | 53.731 | |

| 328.15 | 57.838 | |

| 1,2-Dichloroethane | 283.15 | 24.611 |

| 288.15 | 28.592 | |

| 293.15 | 30.828 | |

| 298.15 | 33.244 | |

| 303.15 | 35.852 | |

| 308.15 | 38.662 | |

| 313.15 | 41.688 | |

| 318.15 | 44.943 | |

| 323.15 | 48.444 | |

| 328.15 | 52.208 | |

| Benzene | 283.15 | 14.481 |

| 288.15 | 16.822 | |

| 293.15 | 18.138 | |

| 298.15 | 19.563 | |

| 303.15 | 21.099 | |

| 308.15 | 22.753 | |

| 313.15 | 24.534 | |

| 318.15 | 26.452 | |

| 323.15 | 28.517 | |

| 328.15 | 30.741 | |

| Toluene | 283.15 | 11.261 |

| 288.15 | 13.082 | |

| 293.15 | 14.108 | |

| 298.15 | 15.221 | |

| 303.15 | 16.421 | |

| 308.15 | 17.716 | |

| 313.15 | 19.112 | |

| 318.15 | 20.617 | |

| 323.15 | 22.238 | |

| 328.15 | 23.985 | |

| Hexane | 283.15 | 0.039 |

| 288.15 | 0.045 | |

| 293.15 | 0.049 | |

| 298.15 | 0.053 | |

| 303.15 | 0.057 | |

| 308.15 | 0.062 | |

| 313.15 | 0.067 | |

| 318.15 | 0.072 | |

| 323.15 | 0.078 | |

| 328.15 | 0.084 | |

| Cyclohexane | 283.15 | 0.044 |

| 288.15 | 0.051 | |

| 293.15 | 0.055 | |

| 298.15 | 0.060 | |

| 303.15 | 0.065 | |

| 308.15 | 0.070 | |

| 313.15 | 0.076 | |

| 318.15 | 0.082 | |

| 323.15 | 0.089 | |

| 328.15 | 0.096 | |

| Dimethyl Sulfoxide (DMSO) | Not specified in the primary data source, however, product information for this compound indicates a solubility of 10 mM in DMSO. |

Qualitative Solubility Summary:

-

Highly Soluble In: Alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane.

-

Soluble In: Ether, Chloroform.

-

Slightly Soluble to Insoluble In: Water, especially cold water. Solubility in water increases with temperature. At 20°C, the solubility in water is approximately 0.3 g/L.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound. This protocol outlines the key steps for its implementation.

1. Materials and Equipment:

-

This compound (or p-Anisic acid)

-

Selected solvents of high purity

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Glass vials or flasks with secure caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 298.15 K / 25 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another suitable analytical technique.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

A Technical Guide to the Storage and Handling of p-Anisic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for p-Anisic acid-13C6, a stable isotope-labeled compound. Adherence to these guidelines is crucial for maintaining the chemical purity, and isotopic integrity, and ensuring the safety of laboratory personnel.

Introduction to this compound

This compound is the 13C-labeled version of p-Anisic acid (also known as 4-methoxybenzoic acid).[1][2] Stable isotope-labeled compounds like this compound are invaluable tools in research and development, particularly in pharmacokinetic and metabolic studies, where they are used as tracers or internal standards for quantification.[1] Unlike their radiolabeled counterparts, stable isotopes are not radioactive and do not decay over time, posing no radiation risk.[3] However, their stability is contingent on proper storage and handling to prevent chemical degradation and isotopic exchange.[3]

Storage Recommendations

The primary goal of proper storage is to mitigate environmental factors that can compromise the integrity of this compound. The key concerns are chemical degradation and isotopic exchange.[3]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated place.[1] Long-term storage at low temperatures is recommended. | Temperature can accelerate chemical degradation.[3] |

| Light Exposure | Store in a dark location, protected from light.[3] | To prevent photochemical degradation. |

| Moisture | Keep container tightly closed in a dry place.[4] For hygroscopic materials, storage in a desiccator or a dry box is ideal.[3] | To prevent hydrolysis and other moisture-induced degradation. |

| Atmosphere | For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] | To prevent oxidation. |

Handling Procedures and Safety Precautions

Safe handling of this compound involves minimizing exposure and preventing contamination.

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

| Aspect | Guideline |

| Ventilation | Use with adequate ventilation.[1] |

| Eye Protection | Wear chemical safety goggles.[1] |

| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Nitrile).[1] |

| Skin and Body | Wear protective work clothing. |

| Respiratory | Use a dust respirator if ventilation is insufficient.[1] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1] |

Table 3: Chemical and Physical Hazards

| Hazard | Description |

| Acute Toxicity | No specific data available for the 13C6 version. The non-labeled form is harmful if swallowed. |

| Skin/Eye Irritation | No specific data available for the 13C6 version. The non-labeled form can cause skin and eye irritation. |

| Incompatibilities | Strong oxidizing agents and strong bases.[1] |

Experimental Protocol: Stability Assessment of this compound

To determine the shelf-life and optimal storage conditions, a stability study can be performed. The following is a general protocol.

Objective: To assess the chemical purity and isotopic enrichment of this compound over time under various storage conditions.

Methodology:

-

Sample Preparation:

-

Divide the this compound into several aliquots in appropriate containers (e.g., amber vials).

-

Expose the aliquots to a range of conditions (e.g., refrigerated, room temperature, elevated temperature, exposure to light).

-

-

Time Points:

-

Establish a schedule for sample analysis (e.g., initial, 1 month, 3 months, 6 months, 1 year).

-

-

Analysis:

-

At each time point, dissolve a precisely weighed portion of the compound in a suitable solvent to a known concentration.[3]

-

Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), to separate the parent compound from any potential degradation products.[3]

-

Employ Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic enrichment and identify any isotopic exchange.

-

-

Data Evaluation:

-

Compare the purity and isotopic enrichment of the stored samples to the initial analysis.

-

A significant decrease in purity or isotopic enrichment indicates degradation or exchange.

-

Visualized Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling and storage of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of p-Anisic Acid in Human Plasma using p-Anisic acid-13C6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of p-anisic acid in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, p-Anisic acid-13C6, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is highly suitable for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical procedure for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis involving p-anisic acid.

Introduction

p-Anisic acid (4-methoxybenzoic acid) is a phenolic compound found in various natural sources and is also a metabolite of certain pharmaceutical compounds.[1][2] Its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and metabolism of parent drugs, as well as for its own potential biological activities. Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2][3] In this method, this compound, a stable isotope-labeled analog of p-anisic acid, is used as an internal standard to ensure the reliability of the results.

Experimental

Materials and Reagents

-

p-Anisic acid (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-anisic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the p-anisic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.

Sample Preparation

-

Thaw human plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL this compound).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for p-anisic acid in negative ion mode is [M-H]-, which corresponds to an m/z of 151.0. A common fragment ion results from the loss of the methyl group, leading to a product ion at m/z 136.0. Another potential fragmentation is the loss of CO2, resulting in a product ion at m/z 107.0.

-

For this compound, the precursor ion [M-H]- will have an m/z of 157.0 due to the six 13C atoms. The corresponding fragment from the loss of the methyl group would be at m/z 142.0, and the loss of 13CO2 would result in a product ion at m/z 113.0.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| p-Anisic acid | 151.0 | 136.0 | 100 | 15 |

| p-Anisic acid (Qualifier) | 151.0 | 107.0 | 100 | 25 |

| This compound | 157.0 | 142.0 | 100 | 15 |

Results and Discussion

Method Validation

A full method validation would be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters would be assessed:

-

Linearity: The calibration curve for p-anisic acid would be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range of 1-1000 ng/mL in plasma is anticipated.

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).

-

Accuracy and Precision: Intra- and inter-day accuracy and precision would be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Recovery: The extraction recovery of p-anisic acid would be determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

-

Matrix Effect: The matrix effect would be assessed to ensure that co-eluting endogenous components from the plasma do not interfere with the ionization of the analyte or internal standard.

Quantitative Data Summary

The following table summarizes the expected performance of the method based on typical results for similar assays.

| Parameter | Expected Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Mean Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Workflow and Logic Diagrams

Experimental Workflow

Logic of Stable Isotope Dilution

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of p-anisic acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput applications in clinical and research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. foodriskmanagement.com [foodriskmanagement.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of p-Anisic Acid in Biological Matrices using p-Anisic acid-13C6 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid (4-methoxybenzoic acid) is a phenolic compound found in various natural sources and is also a metabolite of certain xenobiotics. Its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and as a potential biomarker. This application note provides a detailed protocol for the sensitive and accurate quantification of p-anisic acid using a stable isotope-labeled internal standard, p-Anisic acid-13C6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is spiked into the biological sample (plasma or urine) prior to sample preparation. This internal standard behaves identically to the endogenous p-anisic acid throughout the extraction and analysis process. The sample is then subjected to a protein precipitation or solid-phase extraction cleanup step to remove interferences. The extracted analytes are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

Experimental Protocols

Materials and Reagents

-

p-Anisic acid (analytical standard)

-

This compound (internal standard)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Human urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

96-well plates and collection plates

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Standard Solutions

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of p-anisic acid and this compound and dissolve in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions: Prepare serial dilutions of the p-anisic acid stock solution in 50:50 (v/v) methanol:water to create a series of working standards for the calibration curve.

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.

Sample Preparation Protocol for Human Plasma

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol for Human Urine

-

Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 3000 x g for 10 minutes to remove particulate matter.[1]

-

Aliquoting: To a clean tube, add 100 µL of the urine supernatant.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Dilution: Add 400 µL of 0.1% formic acid in water.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| p-Anisic acid | 151.1 | 107.1 | 0.1 | 25 | 15 |

| p-Anisic acid (Qualifier) | 151.1 | 136.1 | 0.1 | 25 | 10 |

| This compound (IS) | 157.1 | 113.1 | 0.1 | 25 | 15 |

Data Presentation

Calibration Curve

A typical calibration curve for p-anisic acid in human plasma is shown below. The curve is constructed by plotting the peak area ratio of p-anisic acid to this compound against the concentration of p-anisic acid.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.590 |

| 100 | 1.18 |

| 500 | 5.95 |

| 1000 | 11.92 |

This is example data and should be generated for each analytical run.

Method Validation Parameters

The following table summarizes typical method validation parameters for the quantification of p-anisic acid in human plasma.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | < 15% |

These are target acceptance criteria for method validation.

Visualizations

Caption: Experimental workflow for the quantitative analysis of p-anisic acid.

Caption: Simplified metabolic pathway of p-anisic acid as a xenobiotic.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of p-anisic acid in human plasma and urine using LC-MS/MS with a stable isotope-labeled internal standard. The detailed sample preparation procedures and optimized instrument parameters ensure high sensitivity, accuracy, and reproducibility. This method is well-suited for a variety of research and development applications, including pharmacokinetic profiling, drug metabolism studies, and biomarker discovery.

References

Application Note: Quantitative Analysis of a Target Analyte Using p-Anisic Acid-13C6 by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of a target analyte in a complex matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with p-Anisic acid-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2] This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and data analysis. Additionally, it presents typical quantitative performance data and visual workflows to guide the user through the analytical process.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of polar compounds containing active hydrogens, such as carboxylic acids, derivatization is a crucial step to increase their volatility and thermal stability.[3] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[3]

Accurate quantification in complex matrices can be challenging due to matrix effects and variations during sample processing. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest, is the most effective way to compensate for these variations.[1][2] this compound is an ideal internal standard for the quantification of p-Anisic acid and structurally related aromatic acids.